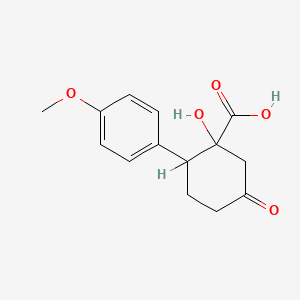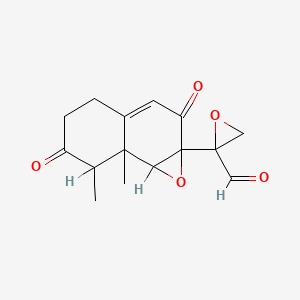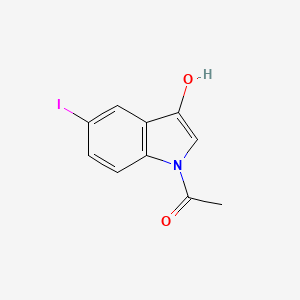
1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in medicine, biology, and industry .
准备方法
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The iodination can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a suitable solvent. The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents .
化学反应分析
1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
科学研究应用
1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone has several scientific research applications:
作用机制
The mechanism of action of 1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes . The hydroxy and iodine groups can enhance its binding affinity and specificity towards these targets .
相似化合物的比较
1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone can be compared with other indole derivatives, such as:
1-(3-Hydroxy-1h-indol-1-yl)ethanone: Lacks the iodine atom, which may result in different biological activities and reactivity.
1-(5-Iodo-1h-indol-1-yl)ethanone: Lacks the hydroxy group, which may affect its solubility and binding properties.
1-(3-Hydroxy-5-bromo-1h-indol-1-yl)ethanone: Contains a bromine atom instead of iodine, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in the presence of both the hydroxy and iodine groups, which can synergistically enhance its biological activities and reactivity .
属性
CAS 编号 |
26490-99-3 |
|---|---|
分子式 |
C10H8INO2 |
分子量 |
301.08 g/mol |
IUPAC 名称 |
1-(3-hydroxy-5-iodoindol-1-yl)ethanone |
InChI |
InChI=1S/C10H8INO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3 |
InChI 键 |
UVLGKRYWTYDENO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


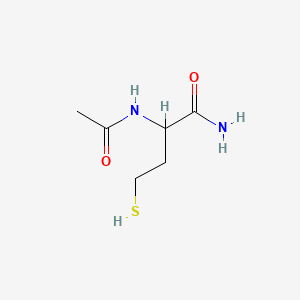

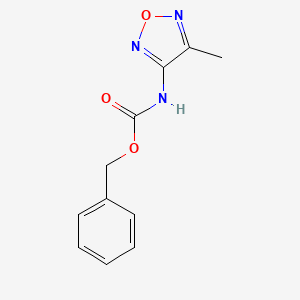
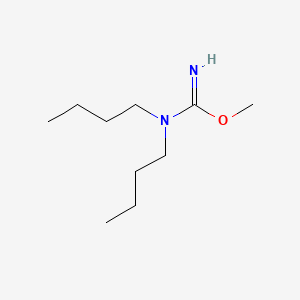
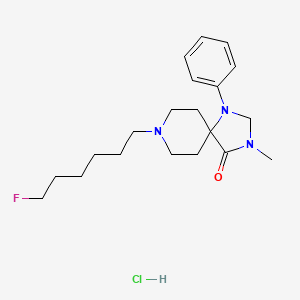

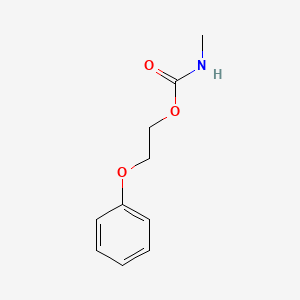
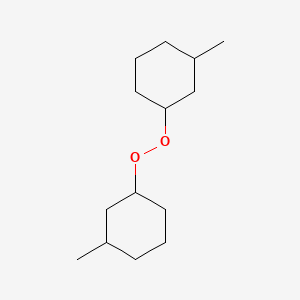
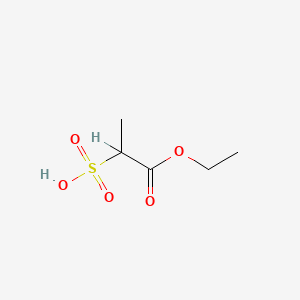
![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)
